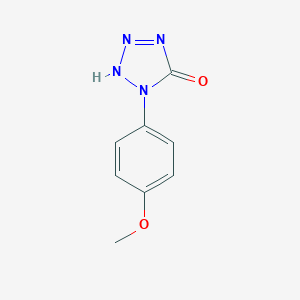

1-(4-methoxyphenyl)-1H-tetraazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZJKSMEBAQFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355691 | |

| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62442-51-7 | |

| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, are heterocyclic compounds of interest in medicinal chemistry and drug development. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The 4-methoxyphenyl substituent can influence the molecule's electronic properties and its interactions with biological targets. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental steps in any drug discovery and development pipeline.

This technical guide provides a summary of the expected spectroscopic characteristics of this compound and outlines the general experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide also presents data for the closely related isomer, 5-(4-methoxyphenyl)-1H-tetrazole, to provide a comparative reference.

Spectroscopic Data

Table 1: Expected Spectroscopic Data for 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one

| Spectroscopic Technique | Expected Chemical Shift / Signal |

| ¹H NMR | |

| Aromatic Protons (AA'BB' system) | δ 7.0-7.8 ppm (two doublets) |

| Methoxy Protons (-OCH₃) | δ ~3.8 ppm (singlet) |

| N-H Proton (amide-like) | δ >10 ppm (broad singlet) |

| ¹³C NMR | |

| Carbonyl Carbon (C=O) | δ ~150-160 ppm |

| Quaternary Aromatic Carbon (C-O) | δ ~160 ppm |

| Aromatic CH | δ ~114-125 ppm |

| Quaternary Aromatic Carbon (C-N) | δ ~130 ppm |

| Methoxy Carbon (-OCH₃) | δ ~55 ppm |

| IR Spectroscopy | |

| N-H Stretch | ~3200 cm⁻¹ (broad) |

| C=O Stretch | ~1700-1750 cm⁻¹ |

| C=N Stretch (tetrazole ring) | ~1600 cm⁻¹ |

| C-O Stretch (aromatic ether) | ~1250 cm⁻¹ |

| Mass Spectrometry (EI) | |

| Molecular Ion (M⁺) | m/z = 192 |

Table 2: Reported Spectroscopic Data for 5-(4-methoxyphenyl)-1H-tetrazole (Isomer)

| Spectroscopic Technique | Chemical Shift / Signal |

| ¹H NMR (DMSO-d₆) | |

| Aromatic Protons | δ 7.15 (d, J=8.9 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H) |

| Methoxy Protons (-OCH₃) | δ 3.83 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | |

| Tetrazole Carbon (C5) | δ 154.8 ppm |

| Quaternary Aromatic Carbon (C-O) | δ 161.4 ppm |

| Aromatic CH | δ 114.8, 128.6 ppm |

| Quaternary Aromatic Carbon (C-C) | δ 116.4 ppm |

| Methoxy Carbon (-OCH₃) | δ 55.4 ppm |

Experimental Protocols

The synthesis of this compound would typically proceed through the cyclization of a corresponding precursor. A plausible synthetic route involves the reaction of 4-methoxyphenyl isocyanate with hydrazoic acid (generated in situ from sodium azide and an acid).

General Synthesis Protocol for 1-Aryl-1,4-dihydro-5H-tetrazol-5-ones:

-

Reaction Setup: A solution of the corresponding aryl isocyanate in a suitable aprotic solvent (e.g., toluene, acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Azide: Sodium azide is added to the solution, followed by the slow addition of a proton source (e.g., glacial acetic acid, trifluoroacetic acid) to generate hydrazoic acid in situ.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-aryl-1,4-dihydro-5H-tetrazol-5-one.

Spectroscopic Analysis Workflow:

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Conclusion

The spectroscopic analysis of this compound is essential for its definitive characterization. While specific experimental data for this compound is scarce in publicly available literature, this guide provides an overview of the expected spectroscopic signatures based on its chemical structure and data from a closely related isomer. The outlined general synthetic and analytical protocols offer a foundational approach for researchers and scientists working on the synthesis and characterization of novel tetrazole-based compounds for drug discovery and development. Further empirical studies are required to establish a complete and verified spectroscopic profile for this compound.

Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. The molecule's ability to exist in different isomeric forms is critical for understanding its chemical reactivity, biological activity, and physical properties, which are of significant interest in the field of medicinal chemistry and drug development. This document synthesizes available data from computational studies and experimental findings on analogous compounds to elucidate the structural and energetic landscape of its tautomeric equilibrium.

Introduction to Tautomerism in Tetrazol-5-ols

This compound is subject to two primary forms of tautomerism: the well-documented 1H/2H tautomerism of the tetrazole ring and the functionally significant annular-chain tautomerism, which in this case is a hydroxy-oxo (or enol-keto) type tautomerism. The interplay of these equilibria dictates the predominant species in a given environment (gas phase, solution, or solid state).

The key tautomeric equilibrium for this compound involves the interconversion between the hydroxy form (this compound) and the oxo form (1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one). The relative stability of these tautomers is influenced by factors such as solvent polarity, temperature, and intermolecular interactions like hydrogen bonding.[1]

Tautomeric Equilibria

The principal tautomeric relationship for this compound is depicted below. This equilibrium is fundamental to its chemical behavior.

References

An In-depth Technical Guide to 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. This compound belongs to the tetrazole class of heterocycles, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound is characterized by a tetrazole ring substituted with a 4-methoxyphenyl group at the N1 position and a hydroxyl group at the C5 position. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one. This guide will address both tautomeric forms.

Chemical and Physical Properties

Direct experimental data for this compound is limited in the available scientific literature. However, its properties can be estimated by considering its tautomeric equilibrium and by comparison with structurally similar compounds. The properties of the more stable tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, are presented below, with some values being estimations based on related structures.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈N₄O₂ | Calculated |

| Molecular Weight | 192.18 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available. Expected to be > 200 °C. | Inferred from similar 1-aryl-tetrazol-5-ones |

| Boiling Point | Not available. Likely decomposes before boiling. | Inferred from similar compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structural characteristics |

| pKa | Not available. The N-H proton is acidic. | Inferred from tetrazole chemistry |

Tautomerism:

This compound exists in equilibrium with its tautomeric form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one. The keto form is generally considered to be the more stable tautomer.

Caption: Tautomeric equilibrium between the -ol and -one forms.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one

The synthesis of 1-aryl-1,4-dihydro-5H-tetrazol-5-ones has been reported in the scientific literature. A general method, adapted from established procedures, is provided below.

Reaction Scheme:

4-Methoxyphenyl isocyanate reacts with sodium azide in a suitable solvent, followed by acidification to yield the desired product.

Materials:

-

4-Methoxyphenyl isocyanate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isocyanate in anhydrous DMF.

-

Carefully add an equimolar amount of sodium azide to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture at a temperature between 80-100 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dry the purified product under vacuum.

Caption: General workflow for the synthesis of the target compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons of the phenyl ring (two doublets, in the aromatic region), and the N-H proton of the tetrazole ring (broad singlet, downfield). |

| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, and the carbonyl carbon of the tetrazol-5-one ring (~150-160 ppm). |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1750 cm⁻¹), C=N and N=N stretching of the tetrazole ring, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₈N₄O₂. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values. |

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively reported, the broader class of tetrazole derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery and development.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Many tetrazole derivatives have demonstrated potent antibacterial and antifungal properties.[1] The mechanism of action can vary, but some have been shown to interfere with microbial DNA replication.[1]

-

Anticancer Agents: Tetrazole-containing compounds have been investigated as potential anticancer drugs.[2][3][4] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6][7][8] Others have been found to inhibit key enzymes involved in cancer cell proliferation, such as EGFR-TK.[3]

-

Anti-inflammatory Agents: Certain tetrazole derivatives have shown anti-inflammatory properties.[9]

-

Other CNS Applications: The tetrazole scaffold is present in drugs targeting the central nervous system.[10]

Caption: Potential biological targets and therapeutic applications.

Conclusion

This compound, existing in tautomeric equilibrium with 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is sparse, this guide provides a comprehensive overview based on the chemistry of related tetrazole derivatives. The outlined synthesis and characterization protocols offer a solid foundation for researchers to produce and validate this compound. The diverse biological activities associated with the tetrazole nucleus, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a valuable subject for further investigation in drug discovery programs. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and therapeutic potential.

References

- 1. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

The Biological Versatility of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric analogue for carboxylic acid and amide functional groups.[1][2] When functionalized, particularly with moieties like the 4-methoxyphenyl group, these derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug discovery. This technical guide provides an in-depth overview of the reported biological activities of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol derivatives and their close structural analogues, with a focus on their anticancer, antitubercular, and antimicrobial properties. The content herein is curated to provide researchers and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 1-(4-methoxyphenyl)-1H-tetrazole have demonstrated notable potential as anticancer agents. Although data specifically for the 5-ol derivatives is limited, related analogues with substitutions at the 5-position have shown significant cytotoxic effects against various human cancer cell lines. These compounds often act as microtubule destabilizers, interfering with the cell division process and leading to cell cycle arrest and apoptosis.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 1-(4-methoxyphenyl)-tetrazole derivatives and related compounds against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | SGC-7901, A549, HeLa | Noteworthy Potency | [3][4] |

| Biphenyl-based tetrazole derivatives (5n, 5j, 5o) | HepG2, MCF-7 | Strong & Selective Effect | [5] |

| Tetrazole derivatives from Baylis–Hillman allyl amines (5b, 5f, 5l, 5o) | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | 1.0–4.0 | [6] |

Antitubercular Activity: A New Frontier

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a critical area of research. Regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine have emerged as a promising new class of selective antitubercular agents.[7] These compounds have shown potent growth-inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains, while exhibiting low cytotoxicity against mammalian cells.[7]

Quantitative Antitubercular Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers against various mycobacterial strains.

| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |

| Isomeric N-(bromophenyl)tetrazoles (8a and 9a) | Multidrug-resistant Mycobacterium tuberculosis Spec. 210 | 8-16 fold stronger than first-line tuberculostatics | [7] |

| Majority of tetrazole derivatives tested | Mycobacterium scrofulaceum | Most susceptible among non-tuberculous strains | [7] |

Antimicrobial Activity: A Broad Spectrum of Inhibition

The tetrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[8] Derivatives incorporating the 1-(4-methoxyphenyl) moiety have been investigated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV.[9]

Quantitative Antimicrobial Activity Data

This table summarizes the antimicrobial activity of various tetrazole derivatives, highlighting their potential as antibacterial and antifungal agents.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,5-disubstituted tetrazole derivatives (10 and 11) | Gram-positive and Gram-negative strains | 0.25-64 | [9] |

| Benzimidazole-tetrazole moiety (a1, b1, c1, d1, e1) | Candida albicans | Relative activity to fluconazole (MIC = 8.1 µg/mL) | [10] |

| Tetrazole derivatives (1b, 2a, 2b) | Enterococcus faecalis | Extremely active | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the key biological assays discussed.

In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for another 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay)

-

Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

-

Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: Each well is inoculated with the mycobacterial suspension. Control wells containing no drug, and wells with a reference drug (e.g., isoniazid), are included.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours.

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

-

Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the corresponding broth in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in the synthesis and evaluation of these compounds, the following diagrams, created using Graphviz (DOT language), illustrate key workflows.

References

- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 1H-tetrazol-5-amin(...) - Publication page on Laboratory of Computational Biology [lcbio.pl]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Tetraazol-5-ol Compounds: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-tetraazol-5-ol and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, chemical properties, and biological activities, with a focus on their potential as therapeutic agents. Experimental protocols for key synthetic methods and biological assays are provided to facilitate further research and development in this area.

Introduction to 1H-Tetraazol-5-ol and its Derivatives

1H-Tetraazol-5-ol, also known as 5-hydroxytetrazole, is a five-membered aromatic ring containing four nitrogen atoms and a hydroxyl group. The tetrazole ring is a key pharmacophore in numerous approved drugs, valued for its role as a bioisostere for the carboxylic acid group.[1] This bioisosteric relationship often leads to improved metabolic stability and pharmacokinetic properties of drug candidates.[2][3] Derivatives of 1H-tetraazol-5-ol have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4]

Synthesis of 1H-Tetraazol-5-ol and its Derivatives

The primary and most widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1] This reaction can be facilitated by various catalysts to improve yields and reaction conditions.

Catalytic [3+2] Cycloaddition of Nitriles and Sodium Azide

Several catalytic systems have been developed to promote the synthesis of 5-substituted-1H-tetrazoles. Lewis acids are commonly used to activate the nitrile group towards nucleophilic attack by the azide ion.

Zinc Salts as Catalysts: Zinc salts, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are effective and widely used catalysts for this transformation, often conducted in aqueous or alcoholic solvents.[1] The use of water as a solvent is environmentally friendly and minimizes the risk of generating the highly toxic and explosive hydrazoic acid.[5]

Copper Salts as Catalysts: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been reported as an efficient and environmentally benign catalyst for the synthesis of 5-substituted-1H-tetrazoles in dimethyl sulfoxide (DMSO).[6]

Other Catalytic Systems: Other catalysts, including silica sulfuric acid and nano-TiCl₄·SiO₂, have also been successfully employed to facilitate the cycloaddition reaction under various conditions.[2][7]

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O Catalyst[6]

This protocol describes a representative synthesis of a 5-substituted-1H-tetrazole from a nitrile.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 4 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and a catalytic amount of CuSO₄·5H₂O (2 mol%).

-

Stir the reaction mixture at room temperature and then raise the temperature to 140°C for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl and 10 mL of EtOAc.

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.

-

Concentrate the organic layer to obtain the crude 5-phenyl-1H-tetrazole.

-

Purify the product by column chromatography.

Logical Workflow for Synthesis:

References

- 1. 1H-Tetrazol-5-ol | 16421-52-6 | Benchchem [benchchem.com]

- 2. An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel 1H-tetrazol-5-amin(...) - Publication page on Laboratory of Computational Biology [lcbio.pl]

- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic mixed-ligand copper(ii) complexes with 1H-tetrazole-5-acetic acid and oligopyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ajol.info [ajol.info]

A Theoretical and Computational Investigation of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct, in-depth theoretical studies on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol are not extensively available in peer-reviewed literature, this whitepaper synthesizes the current state of computational research on analogous tetrazole derivatives to propose a comprehensive theoretical framework for its investigation. By examining related studies, we outline key computational methodologies, potential biological activities, and a structured approach to characterizing its physicochemical and pharmacological properties. This guide serves as a roadmap for researchers aiming to explore the therapeutic potential of this and similar tetrazole compounds through computational means.

Introduction to this compound

Tetrazole and its derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry.[1] They are often considered as bioisosteres for carboxylic acids, capable of participating in similar biological interactions.[1] The subject of this guide, this compound, possesses a key pharmacophoric feature in the 4-methoxyphenyl group, which is present in numerous biologically active molecules. The tetrazol-5-ol moiety can exist in tautomeric forms, which adds to the complexity and potential for diverse biological interactions. Theoretical studies are crucial for understanding its structural stability, electronic properties, and potential as a therapeutic agent.

Proposed Theoretical Investigation Workflow

A thorough theoretical investigation of this compound would involve a multi-step computational workflow. This process, from initial structural analysis to the prediction of biological activity, is outlined below.

Caption: Proposed workflow for the theoretical study of this compound.

Methodologies for Theoretical Analysis

Detailed experimental and computational protocols are essential for reproducible and reliable results. Based on studies of similar tetrazole derivatives, the following methodologies are recommended.[2][3]

3.1. Density Functional Theory (DFT) Calculations

DFT is a fundamental method for investigating the electronic structure and properties of molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for geometry optimization and electronic property calculations.[3] For more accurate energetics, especially for transition states, M06-2X or PBE0 could be employed.[1]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate calculations of molecular geometries, vibrational frequencies, and electronic properties.[2][3]

-

Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used, with water or another appropriate solvent.[1]

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties.

-

HOMO-LUMO Analysis: To determine the frontier molecular orbitals and the energy gap, which are crucial for understanding chemical reactivity and charge transfer.[3]

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions.

-

3.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Software: AutoDock, Schrödinger Maestro, or similar docking software.

-

Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using DFT.

-

Grid Generation: Define the binding site on the protein and generate a grid for the docking calculations.

-

Docking Simulation: Run the docking algorithm to predict the binding poses and affinities.

-

Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

3.3. ADME/T Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in early-stage drug discovery.

-

Software: SwissADME, QikProp (Schrödinger), or other predictive modeling tools.

-

Properties to Analyze: Lipophilicity (logP), water solubility, drug-likeness (e.g., Lipinski's rule of five), and potential toxicity.

Quantitative Data from Analogous Tetrazole Derivatives

While specific data for this compound is not available, the following tables summarize computational data for structurally related compounds, providing a baseline for expected values.

Table 1: Calculated Quantum Chemical Parameters for a Related Tetrazole Derivative (Data is illustrative and based on general findings for similar structures)

| Parameter | Value | Method | Reference |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) | [2][3] |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) | [2][3] |

| Energy Gap (ΔE) | 5.3 eV | DFT/B3LYP/6-311++G(d,p) | [2][3] |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) | [3] |

Table 2: Molecular Docking Scores of a Related Tetrazole Against Cyclooxygenase-2 (COX-2) (Data is illustrative and based on findings for similar structures)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 1,5-disubstituted tetrazole | -9.5 | Arg513, Val523, Ser353 | [4] |

Potential Signaling Pathway Involvement

Several studies on 1,5-disubstituted tetrazoles have highlighted their potential as inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a major strategy for the treatment of inflammation and pain. A hypothetical signaling pathway involving COX-2 inhibition is presented below.

Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.

Conclusion

This whitepaper provides a comprehensive theoretical framework for the investigation of this compound. By leveraging established computational methodologies and drawing parallels from structurally similar compounds, researchers can efficiently explore its physicochemical properties, predict its biological activities, and assess its potential as a novel therapeutic agent. The proposed workflow, from DFT calculations to molecular docking and ADME/T predictions, offers a systematic approach to unlocking the full potential of this promising tetrazole derivative. Future experimental studies are warranted to validate these theoretical findings.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route is a two-step process commencing with the formation of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione from 4-methoxyphenyl isothiocyanate and sodium azide, followed by the oxidation of the thione intermediate to the desired tetrazol-5-ol. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Tetrazole derivatives are significant scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The target compound, this compound, incorporates both the tetrazole ring and a methoxyphenyl group, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable and efficient method for its preparation in a laboratory setting.

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | - |

| Molecular Formula | C₈H₈N₄O₂ | - |

| Molecular Weight | 192.18 g/mol | - |

| Starting Material | 4-Methoxyphenyl isothiocyanate | Commercially Available |

| Intermediate | 1-(4-methoxyphenyl)-1H-tetrazole-5-thione | [1] |

| Intermediate Yield | 76-97% | [1][2] |

| Final Product Yield | (Typical for oxidation) | Estimated |

| Physical Appearance | White to off-white solid | Expected |

| Melting Point | Not reported | - |

Experimental Protocols

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione

This procedure is adapted from the general method for the synthesis of 1-substituted tetrazole-5-thiones.[1][2]

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 2M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxyphenyl isothiocyanate (1.0 mmol, 1.0 eq).

-

Add deionized water (3 mL) to the flask.

-

While stirring, add sodium azide (1.2 mmol, 1.2 eq) and pyridine (3.0 mmol, 3.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 2M HCl. This will precipitate the product.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thione as a solid.

Step 2: Synthesis of this compound

This step involves the oxidation of the tetrazole-5-thione intermediate.

Materials:

-

1-(4-methoxyphenyl)-1H-tetrazole-5-thione (from Step 1)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetic acid

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the 1-(4-methoxyphenyl)-1H-tetrazole-5-thione (1.0 mmol, 1.0 eq) in acetic acid (5 mL).

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.0 mmol, 2.0 eq) dropwise to the cooled solution while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

-

Pour the reaction mixture into cold deionized water (20 mL) to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent to afford this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methoxyphenyl)-1H-tetraazol-5-ol, and its tautomeric form 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1][2] This key feature has led to the incorporation of the tetrazole moiety into a variety of pharmacologically active molecules.[2][3] The presence of the 4-methoxyphenyl group further influences the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of diverse chemical entities.

These application notes provide an overview of the synthesis and potential applications of this compound in organic synthesis, with a focus on its role as a precursor for pharmacologically relevant compounds.

Synthesis of the Tetrazole Core

The synthesis of the 1-(4-methoxyphenyl)-1H-tetrazol-5-ol core and its derivatives generally involves the construction of the tetrazole ring through cycloaddition reactions. While specific protocols for the direct synthesis of the 5-hydroxy derivative are not extensively detailed in the readily available literature, general methods for the synthesis of 5-substituted-1H-tetrazoles can be adapted. A common and efficient approach involves the [2+3] cycloaddition of an azide source with a nitrile.[1][4]

General Synthetic Pathway

A plausible synthetic route to this compound would involve the reaction of 4-methoxyphenyl isocyanate with an azide source, or the cyclization of a corresponding carbamoyl azide. Alternatively, the synthesis can proceed from 4-methoxybenzonitrile and sodium azide, followed by functional group manipulation at the 5-position of the tetrazole ring.

Caption: General synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound and its derivatives in organic synthesis lies in their use as building blocks for the construction of more complex molecules, particularly in the field of drug discovery. The tetrazole moiety, as a carboxylic acid bioisostere, can impart favorable pharmacokinetic properties to a lead compound.

Precursor for Bioactive Molecules

Derivatives of 1-(4-methoxyphenyl)-1H-tetrazole have shown promise as potent bioactive agents. For instance, related 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been designed and synthesized as microtubule destabilizers with potential anticancer activity.[5] The synthesis of these compounds often involves the initial preparation of a functionalized 1-aryl-1H-tetrazole core, which is then elaborated through coupling reactions.

Table 1: Synthesis of a 5-Substituted-1H-tetrazole Derivative [6]

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield |

| 4-Methoxybenzaldehyde | Sulfamic acid, Sodium azide | DMF, reflux | 5-(4-Methoxyphenyl)-1H-tetrazole | 78% |

Role in Amide Bond Formation

While direct use of this compound as a coupling additive in amide bond formation is not well-documented, heterocyclic compounds containing an N-OH moiety, such as 1-hydroxybenzotriazole (HOBt), are widely used to suppress side reactions and reduce racemization during peptide synthesis and other amide coupling reactions. The acidic proton of the hydroxyl group on the tetrazole ring suggests a potential, though underexplored, role as an additive in such transformations.

Caption: Plausible role in amide bond formation as a coupling additive.

Experimental Protocols

While a specific, detailed protocol for a reaction utilizing this compound as a key reagent is not prominently available, a general procedure for the synthesis of a related precursor, 5-(4-methoxyphenyl)-1H-tetrazole, is provided below. This compound can serve as a starting material for the synthesis of the target molecule and its derivatives.

Protocol 1: One-Pot Synthesis of 5-(4-Methoxyphenyl)-1H-tetrazole[6]

Materials:

-

4-Methoxybenzaldehyde

-

Sulfamic acid

-

Sodium azide

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (4 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1 mmol) in DMF (5 mL), add sulfamic acid (2 mmol) and sodium azide (2 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10 mL of 4 M HCl and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-1H-tetrazole.

Expected Yield: 78%

Characterization Data:

-

Melting Point: 114-116 °C[6]

-

¹H NMR (300 MHz, CDCl₃) δ: 7.85-7.88 (d, J = 9 Hz, 2H), 7.44-7.48 (m, 2H), 6.72-6.75 (d, J = 9 Hz, 2H), 3.87 (s, 3H).[6]

-

¹³C NMR (75 MHz, CDCl₃) δ: 191.7, 164.6, 152.5, 132.2, 115.0, 56.1.[6]

-

LCMS (m/z): 177 (M+1).[6]

Future Perspectives

The utility of this compound in organic synthesis is an area ripe for further exploration. Its structural similarity to established coupling additives and its inherent nature as a bioisostere precursor warrant investigation into its application in a broader range of synthetic transformations. Future research could focus on:

-

Developing efficient and direct synthetic routes to this compound.

-

Evaluating its efficacy as a coupling additive in peptide synthesis and other amide bond forming reactions, including a quantitative comparison with existing reagents.

-

Exploring its use as a ligand in transition metal catalysis.

-

Expanding the library of bioactive molecules derived from this scaffold for drug discovery programs.

The continued investigation of this and similar tetrazole derivatives holds the potential to uncover novel synthetic methodologies and contribute to the development of new therapeutic agents.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciensage.info [sciensage.info]

Applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its Analogs in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-methoxyphenyl)-1H-tetraazol-5-ol scaffold and its closely related 5-amino and 5-thiol analogs are versatile building blocks in medicinal chemistry. The tetrazole ring, being a well-established bioisostere of the carboxylic acid group, enhances the pharmacological and pharmacokinetic properties of drug candidates. This modification can lead to increased lipophilicity, improved metabolic stability, and better bioavailability.[1] Derivatives of this scaffold have shown significant potential in various therapeutic areas, most notably as antitubercular and anticancer agents.

Antitubercular Applications

Recent studies have highlighted the potent antitubercular activity of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers. These compounds have demonstrated significant growth-inhibitory effects against both standard and multidrug-resistant strains of Mycobacterium tuberculosis.[2]

Quantitative Antitubercular Activity Data

A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers were synthesized and evaluated for their in vitro antitubercular activity. The minimum inhibitory concentration (MIC) values for some of the most potent compounds are summarized below.

| Compound ID | Structure | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis Spec. 192 MIC (µg/mL) | M. tuberculosis Spec. 210 (MDR) MIC (µg/mL) | M. tuberculosis Spec. 800 MIC (µg/mL) |

| 8a | 1-(4-methoxyphenyl)-N-(3-bromophenyl)-1H-tetrazol-5-amine | 2 | 2 | 2 | 128 |

| 9a | 1-(4-methoxyphenyl)-N-(4-bromophenyl)-1H-tetrazol-5-amine | - | - | - | - |

Data for compound 8a sourced from MedchemExpress.[3] It is reported that the growth-inhibitory effect of compounds 8a and 9a against multidrug-resistant M. tuberculosis Spec. 210 was 8-16 fold stronger than that of first-line tuberculostatics.[2] None of the studied compounds displayed cytotoxic properties against normal and cancer cell lines, indicating their high selectivity for mycobacteria.[2]

Experimental Protocol: In Vitro Antitubercular Activity Testing (Resazurin Microtiter Assay - REMA)

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Mycobacterium tuberculosis H37Rv culture

Procedure:

-

Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control and a positive control (e.g., isoniazid).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Proposed Mechanism of Action for Antitubercular Tetrazoles

While the exact mechanism for this class of compounds is still under investigation, many tetrazole-based antimycobacterial agents are known to interfere with essential cellular processes. Some proposed mechanisms include the inhibition of nucleic acid synthesis.[4]

Caption: Hypothesized mechanism of antitubercular tetrazoles.

Anticancer Applications

The tetrazole moiety is a common pharmacophore in the design of novel anticancer agents. Its bioisosteric replacement of a carboxylic acid can lead to compounds with improved activity and selectivity. While specific data for this compound is not available, numerous other 1-aryl-tetrazole derivatives have demonstrated potent anticancer activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various tetrazole derivatives against different cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) or Growth % |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | SGC-7901, A549, HeLa | Potent activity reported[5] |

| 1,5-Disubstituted tetrazole-tethered combretastatin analogues | MCF-7, MDA-MB-231, ZR-75 | High inhibitory effects at 10⁻⁵ M[3] |

| 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazoles | HepG2 | IC50 = 4.2 µM for the most active compound[3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Synthesis Protocols

Synthesis of 1-(4-methoxyphenyl)-N-aryl-1H-tetrazol-5-amines

The synthesis of these compounds typically proceeds from the corresponding 1-aryl-3-(4-methoxyphenyl)thiourea.

Caption: General synthetic scheme for 1,5-disubstituted tetrazol-5-amines.

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate 1-aryl-3-(4-methoxyphenyl)thiourea in DMF, add triethylamine.

-

Reagent Addition: Add a solution of mercury(II) chloride in DMF dropwise, followed by the addition of sodium azide.

-

Reaction: Stir the reaction mixture at room temperature for several hours.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of 1-Aryl-1H-tetrazol-5-ols

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol (General):

-

Generation of Hydrazoic Acid: Generate hydrazoic acid in situ by reacting sodium azide with an acid (e.g., acetic acid or sulfuric acid) in a suitable solvent (e.g., benzene or toluene).

-

Reaction with Isocyanate: Add the aryl isocyanate (e.g., 4-methoxyphenyl isocyanate) to the solution of hydrazoic acid.

-

Reaction: Heat the reaction mixture under reflux for several hours.

-

Workup and Purification: After cooling, the product may precipitate from the solution. Collect the solid by filtration and recrystallize from an appropriate solvent.

These application notes and protocols provide a comprehensive overview of the potential uses of this compound and its analogs in medicinal chemistry, with a focus on their promising antitubercular and anticancer activities. The detailed experimental procedures should serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of new antituberculosis drugs | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is a heterocyclic compound belonging to the tetrazole family. Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] This compound exists in tautomeric equilibrium with its oxo-form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one.[5] Accurate and comprehensive analysis is crucial for its characterization, quality control, and further development as a potential therapeutic agent. This document provides a detailed set of experimental protocols for the structural, physicochemical, and preliminary biological analysis of this compound.

Physicochemical Properties While specific experimental data for this compound is not widely published, the properties of the closely related compound, 1-(4-methoxyphenyl)-1H-tetrazole, can provide a useful reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | [6] |

| Molecular Weight | 176.18 g/mol | [6] |

| IUPAC Name | 1-(4-methoxyphenyl)tetrazol-5-ol | - |

| CAS Number | 21788-28-3 (for 1-(4-methoxyphenyl)-1H-tetrazole) | [6] |

Experimental Protocols

Protocol 1: Spectroscopic Characterization

This protocol outlines the methods for confirming the chemical structure and identity of the compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: Bruker Avance 400 MHz Spectrometer or equivalent.[7]

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.[1][7]

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Procedure:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

C. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Procedure:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak [M+H]⁺ or [M-H]⁻.

-

Representative Spectroscopic Data (Based on Analogous Structures)

| Technique | Observation | Expected Chemical Shifts / Bands | Reference |

| ¹H NMR | Aromatic Protons (4-methoxyphenyl) | δ 7.0-8.0 ppm (two doublets) | [8] |

| Methoxy Protons (-OCH₃) | δ 3.8-4.1 ppm (singlet) | [1][8] | |

| Tetrazole-OH/Amide-NH | δ 10.0-14.0 ppm (broad singlet, exchangeable) | [9] | |

| ¹³C NMR | Tetrazole Carbon (C5) | δ 150-160 ppm | [10] |

| Aromatic Carbons | δ 114-160 ppm | [8] | |

| Methoxy Carbon (-OCH₃) | δ 55-56 ppm | [8] | |

| FT-IR | O-H Stretch (Alcohol/Tautomer) | 3200-2500 cm⁻¹ (broad) | [9] |

| N-H Stretch (Tautomer) | 3300-3100 cm⁻¹ | [8] | |

| C=N, C=C Stretch (Aromatic/Tetrazole) | 1615-1450 cm⁻¹ | [9] | |

| C-O Stretch (Methoxy) | 1280-1240 cm⁻¹ | - |

Protocol 2: Chromatographic Purity Analysis (RP-HPLC)

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound.

-

Objective: To separate the compound from impurities and quantify its purity.

-

Instrumentation: HPLC system with a UV detector, C18 column.

-

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).[11][12] Filter and degas both phases.

-

Standard/Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Set up the HPLC system with the parameters listed in the table below.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

-

Analysis: Inject 10 µL of the sample solution and monitor the chromatogram.

-

Quantification: Calculate the purity based on the area percentage of the main peak.

-

Typical HPLC Parameters

| Parameter | Condition | Reference |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [12] |

| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water | [11] |

| Mobile Phase B | Acetonitrile | [11][12] |

| Gradient | 10% B to 90% B over 20 min | - |

| Flow Rate | 1.0 mL/min | [12] |

| Column Temperature | 30 °C | - |

| Detection Wavelength | 225 nm or 254 nm | [12] |

| Injection Volume | 10 µL | - |

Protocol 3: Thermal Stability Analysis (TGA/DSC)

This protocol details the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability and decomposition profile of the compound.

-

Objective: To determine the melting point, decomposition temperature, and thermal behavior.

-

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).[13]

-

Procedure:

-

Calibrate the instrument for temperature and heat flow.

-

Accurately weigh 3-5 mg of the sample into an alumina or aluminum crucible.[13]

-

Place the crucible in the instrument furnace.

-

Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[7][13]

-

Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 20-50 mL/min.[13][14]

-

Record the TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves.

-

Expected Thermal Events for Tetrazole Derivatives

| Analysis | Expected Observation | Temperature Range (°C) | Reference |

| DSC | Endothermic Peak (Melting) | 150 - 250 °C | [7][15] |

| DSC/TGA | Exothermic Peak(s) (Decomposition) with mass loss | > 200 °C | [7][13][15][16] |

| TGA | Major Weight Loss | Corresponds to decomposition events | [14][15] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive analysis of this compound.

Caption: Workflow for the analysis of this compound.

Hypothetical Signaling Pathway for Investigation

Given the known anti-inflammatory and antimicrobial activities of many azole compounds, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The diagram below presents a hypothetical model for investigation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

- 1. rkmmanr.org [rkmmanr.org]

- 2. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-(4-Methoxy-phenyl)-1H-tetrazole | C8H8N4O | CID 270008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine : Oriental Journal of Chemistry [orientjchem.org]

- 13. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol as a Potential Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in numerous pathological processes, including inflammation, cancer metastasis, and arthritis.[3][4][5] Consequently, the identification of MMP inhibitors is a significant focus in drug discovery.

The tetrazole moiety is known for its ability to chelate metal ions, a key feature for inhibiting zinc-dependent enzymes like MMPs. This document provides detailed protocols for a high-throughput screening (HTS) campaign to evaluate 1-(4-methoxyphenyl)-1H-tetraazol-5-ol as a potential inhibitor of a representative matrix metalloproteinase, MMP-9. MMP-9 is a particularly relevant target due to its significant role in inflammatory diseases and cancer.[2][6]

The following application notes describe a fluorescence resonance energy transfer (FRET)-based assay, a widely used and robust method for HTS of enzyme inhibitors.[7][8]

Principle of the Assay

The HTS assay for MMP-9 inhibition utilizes a FRET-based substrate. This substrate consists of a short peptide containing the MMP-9 cleavage site, flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by active MMP-9, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The degree of inhibition by a test compound, such as this compound, is determined by measuring the reduction in the fluorescence signal compared to an uninhibited control.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human MMP-9 (active) | Sigma-Aldrich | MAK212C |

| MMP-9 FRET Substrate | Sigma-Aldrich | MAK212B |

| Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂) | In-house preparation | - |

| This compound | Custom Synthesis | - |

| GM6001 (a broad-spectrum MMP inhibitor, positive control) | Sigma-Aldrich | MAK212D |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |

| 384-well black, flat-bottom plates | Corning | 3712 |

Experimental Protocols

Reagent Preparation

-

MMP-9 Enzyme Stock Solution: Reconstitute lyophilized recombinant human MMP-9 in assay buffer to a final concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

MMP-9 Working Solution: On the day of the assay, dilute the MMP-9 stock solution in cold assay buffer to a final concentration of 10 nM. Keep on ice until use.

-

FRET Substrate Stock Solution: Dissolve the FRET substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

FRET Substrate Working Solution: Dilute the FRET substrate stock solution in assay buffer to a final concentration of 20 µM.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution plate (e.g., 11-point, 1:3 dilution) in DMSO, starting from the 10 mM stock. This will be the source for the test concentrations.

-

-

Positive Control (GM6001) Preparation: Prepare a 1 mM stock solution of GM6001 in DMSO. Create a serial dilution in DMSO for IC₅₀ determination.

High-Throughput Screening (HTS) Protocol

The following protocol is optimized for a 384-well plate format.

-

Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each test compound concentration from the serial dilution plate into the wells of a 384-well assay plate. Also, dispense DMSO alone for the "no inhibitor" (100% activity) control and the positive control (GM6001) for the "inhibited" control.

-

Enzyme Addition: Add 10 µL of the 10 nM MMP-9 working solution to all wells except the "no enzyme" blank wells. Add 10 µL of assay buffer to the blank wells.

-

Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the 20 µM FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL. The final concentration of the substrate will be 10 µM, and the enzyme concentration will be 5 nM. The final compound concentrations will vary based on the serial dilution.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

-

Excitation Wavelength: 490 nm

-

Emission Wavelength: 520 nm[7]

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

-

Percentage of Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_no_inhibitor - V₀_blank)] * 100

-

V₀_compound: Initial velocity in the presence of the test compound.

-

V₀_blank: Initial velocity of the "no enzyme" control.

-

V₀_no_inhibitor: Initial velocity of the "no inhibitor" (DMSO) control.

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation

Table 1: HTS Assay Parameters

| Parameter | Value |

| Assay Format | 384-well plate, kinetic fluorescence |

| Final Assay Volume | 20 µL |

| Enzyme | Recombinant Human MMP-9 |

| Enzyme Concentration | 5 nM |

| Substrate | FRET-based peptide |

| Substrate Concentration | 10 µM |

| Incubation Time | 30 minutes |

| Incubation Temperature | 37°C |

| Detection | Fluorescence (Ex/Em = 490/520 nm) |

| Positive Control | GM6001 |

Table 2: Example IC₅₀ Data for MMP-9 Inhibitors

| Compound | IC₅₀ (µM) |

| This compound | To be determined |

| GM6001 (Positive Control) | 0.05 |

Visualizations

Signaling Pathway

Matrix metalloproteinases are involved in complex signaling pathways that regulate inflammation.[9] Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate intracellular signaling cascades, including the MAPK and NF-κB pathways, which in turn upregulate the transcription of MMP genes.[10][11] The secreted MMPs can then cleave various substrates in the extracellular space, leading to tissue remodeling and modulation of further inflammatory responses.[3][6]

Caption: MMP Signaling Pathway in Inflammation.

Experimental Workflow

The high-throughput screening workflow is designed for efficiency and automation to screen large compound libraries.[12]